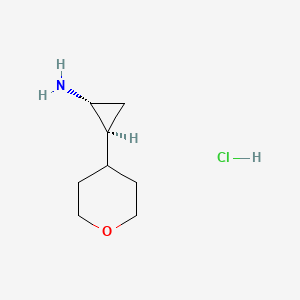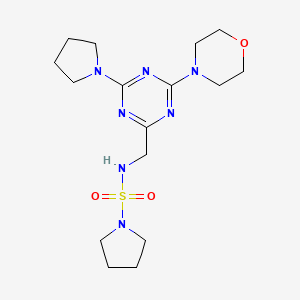![molecular formula C9H7F3INOS B2574838 N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide CAS No. 303124-83-6](/img/structure/B2574838.png)
N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They are used as key intermediates in medicinal chemistry .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds involves the activation of the C–F bond in organic synthesis . These compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The C–F bond is the strongest single bond in organic compounds . Trifluoromethyl-containing compounds have three equivalent C–F bonds .Chemical Reactions Analysis
Trifluoromethyl-containing compounds are used in the construction of fluorinated pharmacons . They are valuable synthetic targets and are used as synthons .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds are known for their strong C–F bonds . They are used as starting materials for the synthesis of diverse fluorinated compounds .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Sulfanilamide derivatives, including similar sulfanyl acetamides, have been synthesized and characterized extensively for their structural and chemical properties. For instance, a study detailed the synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives, highlighting their crystal structures and thermal properties (Lahtinen et al., 2014). Such research underscores the potential of sulfanyl acetamides in developing materials with specific thermal and structural characteristics.
Medicinal Chemistry Applications
In medicinal chemistry, sulfanyl acetamide derivatives are explored for their antimicrobial properties. A study synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, evaluating their antimicrobial efficacy (Darwish et al., 2014). This indicates the role of sulfanyl acetamides in creating new antimicrobial agents.
Advanced Materials
Sulfanyl acetamides are used in the synthesis of advanced materials. For example, graphene/titanium dioxide nanocomposites incorporating similar sulfanyl acetamides have shown enhanced photocatalytic activity for the degradation of contaminants like acetaminophen, suggesting their use in environmental remediation technologies (Tao et al., 2015).
Analytical Applications
Analytical chemistry applications of sulfanyl acetamides include their use as synthons in heterocyclic synthesis, serving as precursors for the development of polyfunctionalized heterocyclic compounds (Gouda, 2014). This versatility in chemical reactions makes them valuable tools in synthetic and analytical chemistry research.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-iodophenyl)-2-(trifluoromethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3INOS/c10-9(11,12)16-5-8(15)14-7-3-1-6(13)2-4-7/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUJPHUKKAOTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2574756.png)
![N-(4-isopropylphenyl)-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2574757.png)
![N-(2-Methylphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2574759.png)
![2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B2574760.png)
![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2574764.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2574765.png)
![8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2574767.png)


![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2574773.png)
![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2574777.png)
